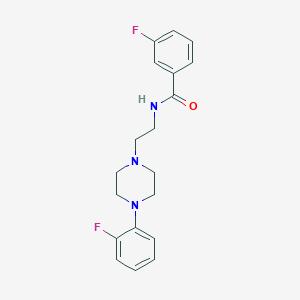

3-fluoro-N-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)benzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of piperazine derivatives, such as “3-fluoro-N-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)benzamide”, has been studied in recent years . The methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis

The molecular structure of “this compound” can be analyzed using various radioanalytical methods, including radio-Thin Layer Chromatography (TLC), High Pressure Liquid Chromatography (HPLC), and Mass Spectrometry (MS) . In LC- (ESI)-MS analysis, the labelled product was identified with m/z ratio of 435 ([M + H +]) .Chemical Reactions Analysis

The crude reaction mixture of “this compound” consists of p - [18 F]MPPF and 2–4 labelled impurities eluting after the product fraction . The heating method had no significant effect on the composition of labelled by-products .Aplicaciones Científicas De Investigación

DNA Minor Groove Binding

Compounds structurally related to 3-fluoro-N-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)benzamide, such as Hoechst 33258 derivatives, have been explored for their strong binding to the minor groove of double-stranded B-DNA. These interactions are particularly specific to AT-rich sequences, and such compounds have seen applications in fluorescent DNA staining, aiding in chromosome and nuclear analysis in cell biology. Their utility extends to acting as radioprotectors and topoisomerase inhibitors, showcasing a starting point for drug design targeting DNA interactions (Issar & Kakkar, 2013).

Pharmacophoric Groups in Antipsychotic Agents

Arylcycloalkylamines, including phenyl piperidines and piperazines, embody pharmacophoric groups essential to several antipsychotic agents. Research indicates that modifications in arylalkyl substituents can significantly enhance the selectivity and potency of compounds targeting D(2)-like receptors. This area of study underscores the importance of these pharmacophoric groups in the development of new psychiatric medications, providing insights into the molecular design that could improve therapeutic outcomes (Sikazwe et al., 2009).

Antimicrobial and Antituberculosis Applications

Piperazine derivatives have shown promise in antimicrobial and antituberculosis applications. Compounds like Macozinone, a piperazine-benzothiazinone, are in clinical studies for treating tuberculosis (TB), indicating the role of these structures in addressing TB pathogenesis. The identification of their target, decaprenylphospohoryl ribose oxidase DprE1, involved in the synthesis of essential arabinan polymers of the Mycobacterium tuberculosis cell wall, highlights their potential in developing more efficient TB drug regimens (Makarov & Mikušová, 2020).

Advanced Material Design for Environmental Applications

Innovations in nanofiltration (NF) membrane technologies, particularly those incorporating piperazine-based polymers, have marked significant advancements in water treatment and desalination. The development of crumpled polyamide layers in NF membranes, stemming from piperazine modifications, demonstrates remarkable improvements in membrane separation performance. Such advancements enable more efficient water softening, purification, and wastewater treatment, showcasing the application of chemical design in environmental sustainability efforts (Shao et al., 2022).

Mecanismo De Acción

Target of Action

It’s worth noting that compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors .

Mode of Action

Biochemical Pathways

Indole derivatives, which share some structural similarities with this compound, are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that indole derivatives may affect a wide range of biochemical pathways.

Result of Action

For example, a compound with a similar structure, 4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine (FPMINT), has been demonstrated to inhibit equilibrative nucleoside transporters (ENTs), which play a vital role in nucleotide synthesis, regulation of adenosine function, and chemotherapy .

Análisis Bioquímico

Biochemical Properties

The compound’s structure suggests that it may have applications in neuropharmacological research, potentially as a modulator of neurotransmitter activity. Piperazine derivatives are known to interact with various neurotransmitter systems. The presence of a piperazine ring in the compound suggests that it may have applications in neuropharmacological research, potentially as a modulator of neurotransmitter activity.

Cellular Effects

Molecular Mechanism

Propiedades

IUPAC Name |

3-fluoro-N-[2-[4-(2-fluorophenyl)piperazin-1-yl]ethyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21F2N3O/c20-16-5-3-4-15(14-16)19(25)22-8-9-23-10-12-24(13-11-23)18-7-2-1-6-17(18)21/h1-7,14H,8-13H2,(H,22,25) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GOYWIANKTWRBIB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CCNC(=O)C2=CC(=CC=C2)F)C3=CC=CC=C3F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21F2N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![8-Boc-3,8-diazabicyclo[3.2.1]octan-2-one](/img/structure/B2871386.png)

![(2S)-2-[({[2-(1H-indol-3-yl)ethyl]amino}carbonyl)amino]propanoic acid](/img/structure/B2871387.png)

![2-(4-Chlorophenyl)-3-(piperidinomethyl)imidazo[1,2-a]pyridine](/img/structure/B2871389.png)

![1-[(1-cyanocyclohexyl)carbamoyl]ethyl 2-[(2-oxo-2H-chromen-7-yl)oxy]acetate](/img/structure/B2871392.png)

![8-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}-1,3-dimethyl-7-[(2E)-3-phenylprop-2-en-1-yl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2871393.png)

![N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(piperidin-1-yl)ethyl]-2-(4-methylphenoxy)acetamide](/img/structure/B2871394.png)

![4-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-(4-fluorophenyl)pyrrolidin-2-one](/img/structure/B2871401.png)

![N-(4-ethoxyphenyl)-7-(4-methoxyphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B2871403.png)

![(3Z)-1-benzyl-3-{[(2,5-difluorophenyl)amino]methylidene}-3,4-dihydro-1H-2lambda6,1-benzothiazine-2,2,4-trione](/img/structure/B2871407.png)